molecular formula C22H27D5O5 B1158630 Resolvin D1-d5

Resolvin D1-d5

Número de catálogo B1158630
Peso molecular: 381.5
Clave InChI: OIWTWACQMDFHJG-CLQVKFETSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Resolvin D1-d5 (RvD1-d5) contains five deuterium atoms at the 21, 21/', 22, 22, and 22 positions. It is intended for use as an internal standard for the quantification of RvD1 by GC- or LC-mass spectrometry. Resolvins are a family of potent lipid mediators derived from both eicosapentaenoic acid (EPA;  Item No. 90110) and docosahexaenoic acid (DHA;  Item No. 90310). In addition to being anti-inflammatory, resolvins promote the resolution of the inflammatory response back to a non-inflamed state. RvD1 is produced physiologically from the sequential oxygenation of DHA by 15- and 5-lipoxygenase. A 17(R)-epimer of RvD1 can also be generated in aspirin-treated samples. Both RvD1 and its 17(R) configuration reduce human polymorphonuclear leukocyte (PMNL) transendothelial migration, the earliest event in acute inflammation, with EC50 values of ~30 nM. RvD1 and its aspirin-triggered form also exhibit a dose-dependent reduction in leukocyte infiltration in a mouse model of peritonitis with a maximal inhibition of ~35% at a 10-100 ng dose.

Aplicaciones Científicas De Investigación

Role in Stroke Prevention and Treatment

Resolvin D1-d5, derivatives of EPA and DHA, play a crucial role in the prevention and treatment of ischemic stroke, primarily driven by their strong anti-inflammatory properties. These compounds inhibit the production of proinflammatory cytokines, restrict neutrophil migration, and enhance phagocytosis, thereby improving prognosis related to atherosclerosis and reducing stroke risk. In animal models, resolvin D2 supplementation notably decreased brain damage caused by myocardial infarction and reversed neurological dysfunction. It also led to a reduction in proinflammatory cytokines like TNF-α, Il-6, and Il-1β, along with a decrease in the extent of brain damage (Tułowiecka et al., 2020).

Treatment Modality in Periodontitis

Resolvins have shown promising preclinical data as a treatment modality in experimental periodontitis. Studies involving animal models demonstrated that resolvins inhibit the destructive inflammatory process and prevent alveolar bone loss under controlled experimental conditions. These findings highlight the potential of resolvins, specifically RvE1 and RvD2, in managing periodontal inflammation and improving dental health (Alshibani, 2022).

Therapeutic Potential in Psychiatric and Neurodegenerative Disorders

Resolvins D (RvD) and E (RvE) series, derived from omega-3 polyunsaturated fatty acids, have been identified as potent anti-inflammatory agents, offering therapeutic potential in psychiatric, neurodegenerative, and neurological disorders. Pre-clinical studies suggest that RvD and RvE treatment improved depressive-like behaviors and exerted a neuroprotective effect by increasing serotonin levels, decreasing gliosis, and down-regulating pro-inflammatory cytokines. These findings present a promising approach for tailored therapy in treating these conditions (Giacobbe et al., 2020).

Treatment of Periodontal Diseases

Specialized pro-resolving lipid mediators (SPMs), including resolvins, have been identified as potential therapeutic agents in treating periodontitis in pre-clinical models. These compounds can significantly prevent and regenerate alveolar bone loss, suggesting their effectiveness in managing periodontal diseases. The studies further revealed a positive shift in microbial composition and inflammatory status, regulated by SPMs, paving the way for future clinical studies to optimize their application in human periodontal therapy (Parra et al., 2018).

Propiedades

Nombre del producto

Resolvin D1-d5

Fórmula molecular

C22H27D5O5

Peso molecular

381.5

InChI

InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20+,21-/m0/s1/i1D3,2D2

Clave InChI

OIWTWACQMDFHJG-CLQVKFETSA-N

SMILES

O[C@@H](C/C=CC([2H])([2H])C([2H])([2H])[2H])/C=C/C=CC=CC=C[C@@H](O)[C@@H](O)C/C=CCCC(O)=O

Sinónimos

17(S)-Resolvin D1-d5; RvD1-d5

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Resolvin D1-d5
Reactant of Route 2
Resolvin D1-d5
Reactant of Route 3
Resolvin D1-d5
Reactant of Route 4
Resolvin D1-d5
Reactant of Route 5
Resolvin D1-d5
Reactant of Route 6
Resolvin D1-d5

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.